
Benzene, (1-methyl-2-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H12. This compound features a benzene ring substituted with a 1-methyl-2-butynyl group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-methyl-2-butynyl)- typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methyl-2-butynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of benzene, (1-methyl-2-butynyl)- often employs similar Friedel-Crafts alkylation techniques on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and the molar ratio of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-methyl-2-butynyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in typical EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO) and sulfuric acid (HSO) are used to introduce nitro groups.
Halogenation: Halogens (Cl, Br) in the presence of a Lewis acid catalyst (FeCl, AlCl).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) for oxidation reactions.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Halogenation: Halobenzene derivatives.
Oxidation: Benzoic acid or benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-methyl-2-butynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzene, (1-methyl-2-butynyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, (1-methyl-1-butenyl)-
- Benzene, (2-methyl-1-butenyl)-
- Benzene, (1-methylbutyl)-
Uniqueness
Benzene, (1-methyl-2-butynyl)- is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane substituents. This unique structure allows for specific reactions and applications that are not possible with other benzene derivatives.
Eigenschaften
CAS-Nummer |
87712-69-4 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
pent-3-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3 |
InChI-Schlüssel |
IQXKRMIPUKYQNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
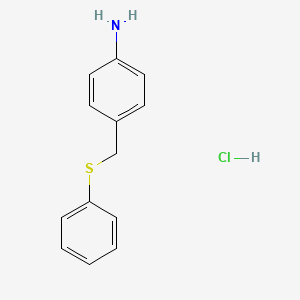

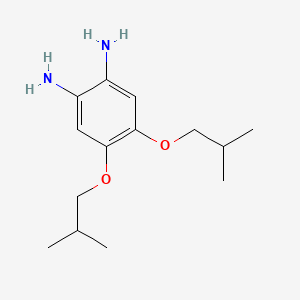
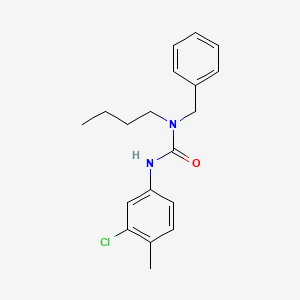
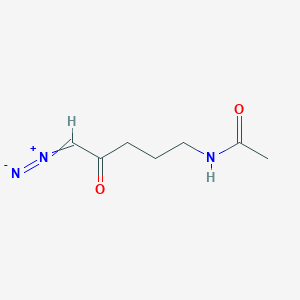
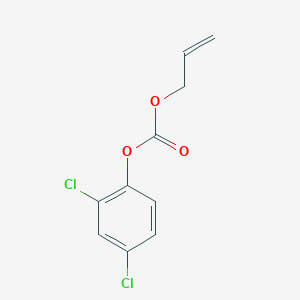

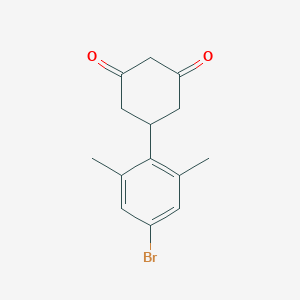
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)

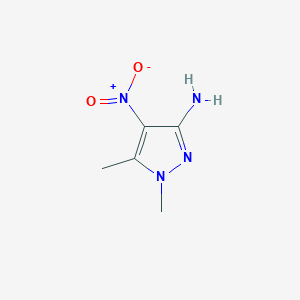
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
